molecular formula C22H23N7O2 B2511366 (1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040679-39-7

(1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2511366
CAS No.: 1040679-39-7
M. Wt: 417.473
InChI Key: YVGVNAFXSIYJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as an indole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N7OC_{21}H_{20}N_7O with a molecular weight of approximately 405.437 g/mol. The structure features an indole moiety linked to a piperazine ring through a tetrazole group, which is known for enhancing pharmacological properties such as bioavailability and lipophilicity.

Target Interactions
Indole derivatives are known to interact with various biological targets, including enzymes and receptors. The tetrazole ring within this compound may substitute for carboxyl groups in pharmacological molecules, enhancing their activity and reducing adverse effects. The interactions typically involve non-covalent bonding, which can influence multiple biochemical pathways.

Biochemical Pathways
The compound's activity may be attributed to its ability to modulate signaling pathways related to inflammation, cancer progression, and microbial resistance. Indole derivatives have shown promise in inhibiting specific enzymes involved in these pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, a related compound demonstrated high activity against both sensitive and multidrug-resistant bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL. These compounds also exhibited low cytotoxicity against human fibroblast cells, indicating their potential as safe therapeutic agents .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. The presence of specific substituents on the indole ring significantly influences their cytotoxicity against different cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have also been documented. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses. This makes them potential candidates for treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study evaluated the efficacy of a series of indole-based compounds against Staphylococcus aureus in a murine model of sepsis. The compounds exhibited significant antimicrobial activity and were well-tolerated by the mice, with low toxicity levels recorded (LD50 values indicating safe dosage levels) .

Anticancer Activity Assessment

Another research effort focused on the cytotoxic effects of indole derivatives on human glioblastoma cells. The study revealed that certain modifications on the indole structure led to enhanced potency compared to standard chemotherapeutics like doxorubicin .

Summary of Findings

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Mechanism Reference
AntimicrobialInhibits bacterial growth; low cytotoxicity
AnticancerInduces apoptosis; modulates Bcl-2 proteins
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines

Properties

IUPAC Name

1H-indol-3-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-31-17-8-6-16(7-9-17)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVNAFXSIYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.